molecular formula C19H19N3O3 B2953545 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide CAS No. 2034437-15-3

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide

Cat. No.: B2953545
CAS No.: 2034437-15-3
M. Wt: 337.379
InChI Key: HNIBLXMTWQVTEJ-SHTZXODSSA-N
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Description

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a benzofuran-2-carboxamide core linked to a cyclohexyl group substituted with a pyrazin-2-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of Benzofuran-2-carboxylic Acid: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation Reaction: The benzofuran-2-carboxylic acid is then converted to its corresponding amide using reagents such as thionyl chloride followed by reaction with an amine.

    Cyclohexyl Substitution: The cyclohexyl group is introduced through a nucleophilic substitution reaction, often using cyclohexyl halides.

    Pyrazin-2-yloxy Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Biology: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide
  • N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-3-carboxamide
  • N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzothiophene-2-carboxamide

Uniqueness

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its benzofuran-2-carboxamide core, combined with the pyrazin-2-yloxy and cyclohexyl groups, provides a distinct profile that may offer advantages in terms of potency, selectivity, and stability compared to similar compounds.

Properties

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-19(17-11-13-3-1-2-4-16(13)25-17)22-14-5-7-15(8-6-14)24-18-12-20-9-10-21-18/h1-4,9-12,14-15H,5-8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIBLXMTWQVTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC3=CC=CC=C3O2)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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